Ditolamide - 723-42-2

Ditolamide

Catalog Number: EVT-365385
CAS Number: 723-42-2
Molecular Formula: C13H21NO2S
Molecular Weight: 255.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ditolamide is a chemical compound with the molecular formula C13H21NO2S . It is used as a plasticizer for imidazolidinetrione derivative polymers such as polyiminoimidazolinediones or polyparabanic acids .

Molecular Structure Analysis

The molecular structure of Ditolamide consists of 13 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact mass of Ditolamide is 255.12930009 g/mol . The molecule has a complexity of 294 and a topological polar surface area of 45.8Ų .

Physical And Chemical Properties Analysis

Ditolamide has a molecular weight of 255.38 . It has a XLogP3 of 4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 6 rotatable bonds .

Source and Classification

Ditolamide belongs to the broader category of synthetic cathinones, which are often referred to as "bath salts." These compounds are structurally related to naturally occurring cathinone found in khat leaves. Ditolamide is specifically categorized under the group of substituted phenethylamines, which are known for their stimulant effects on the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of ditolamide involves several key steps that typically utilize readily available starting materials. One common method includes the reaction of a substituted phenylacetone with an amine in the presence of an appropriate catalyst. The process can be summarized as follows:

  1. Starting Materials: The synthesis begins with phenylacetone derivatives and amines.
  2. Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often utilizing solvents that facilitate the reaction without introducing unwanted byproducts.
  3. Yield Optimization: Techniques such as refluxing or microwave-assisted synthesis may be employed to enhance yield and reduce reaction time.

Recent advancements have focused on improving the efficiency and safety of these synthetic methods by minimizing hazardous reagents and optimizing reaction conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of ditolamide can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The exact arrangement of these atoms contributes to its pharmacological properties:

  • Chemical Formula: C12_{12}H15_{15}N
  • Molecular Weight: Approximately 189.25 g/mol
  • Structural Characteristics: Ditolamide features a phenyl ring connected to an amine group, contributing to its activity as a stimulant.

The compound's structural integrity is essential for its interaction with biological targets, influencing its mechanism of action and efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Ditolamide undergoes various chemical reactions typical for substituted phenethylamines. Key reactions include:

  1. N-Alkylation: This process involves the introduction of alkyl groups to the nitrogen atom, enhancing the compound's lipophilicity and potentially its psychoactive effects.
  2. Oxidation: Ditolamide can be oxidized to form more active metabolites, which may exhibit different pharmacological profiles.

These reactions are crucial for understanding how ditolamide interacts with biological systems and can influence its potency and duration of action .

Mechanism of Action

Process and Data

The mechanism of action for ditolamide primarily involves its interaction with monoamine transporters in the brain:

  • Dopamine Transporter Inhibition: Ditolamide inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in synaptic clefts. This action is similar to other stimulants, resulting in heightened alertness and euphoria.
  • Serotonin and Norepinephrine Effects: There is also evidence suggesting that ditolamide may affect serotonin and norepinephrine levels, contributing to its stimulant properties.

Research indicates that these mechanisms are responsible for both therapeutic effects and potential for abuse .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ditolamide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties influence how ditolamide is handled in laboratory settings and its behavior during synthesis .

Applications

Scientific Uses

Ditolamide's applications extend beyond recreational use; it plays a role in scientific research:

  • Forensic Science: Used as a reference compound in toxicology studies to identify synthetic cathinones in seized materials.
  • Pharmacological Research: Investigated for its potential therapeutic effects on mood disorders due to its stimulant properties.

Ongoing research aims to better understand its pharmacodynamics and potential applications within medical science .

Historical Development & Research Trajectory of Ditolamide

Chronological Evolution in Pharmacological Discovery

The development of dorzolamide represents a 40-year scientific endeavor to convert systemic carbonic anhydrase inhibitors (CAIs) into viable topical ophthalmic agents. Oral CAIs like acetazolamide (approved in 1954) demonstrated significant intraocular pressure (IOP)-lowering effects but caused systemic acidosis, electrolyte imbalances, and renal complications, limiting their utility in glaucoma management [9] [10]. Research in the 1980s focused on designing CAIs with enhanced topical bioavailability. Merck scientists pioneered structure-activity relationship (SAR) studies, screening over 500 sulfonamide derivatives for optimal properties: high CA-II enzyme affinity (Ki < 10 nM), corneal permeability, and aqueous solubility [5] [8].

Table 1: Key Milestones in Dorzolamide’s Pharmacological Development

Time PeriodResearch FocusBreakthrough Findings
1950s–1970sSystemic CAIsOral acetazolamide reduced IOP but caused severe metabolic acidosis [9]
1980–1985Early topical CAI prototypesAmino acids conjugated to sulfonamides showed poor corneal penetration [10]
1986–1990Thienothiopyran sulfonamidesMK-927 (sezolamide) achieved Phase III trials but caused ocular stinging [8] [10]
1990–1994Dorzolamide optimization(4S,6S)-stereochemistry enhanced CA-II binding; 2% solution balanced efficacy/tolerability [5] [8]

Dorzolamide hydrochloride emerged as the optimal candidate in 1990, combining a thiopyran sulfonamide core with chiral ethylamino and methyl groups. Its (4S,6S)-configuration enabled selective, nanomolar-level inhibition of CA-II (IC₅₀ = 0.18 nM) over CA-I (IC₅₀ = 600 nM) [5] [8]. Preclinical studies confirmed 20–25% IOP reduction in rabbit models without detectable plasma accumulation, validating its topical efficacy [10].

Paradigm Shifts in Therapeutic Targeting Mechanisms

Dorzolamide’s innovation lies in its dual targeting strategy: local enzyme inhibition in the ciliary process and red blood cell (RBC)-mediated metabolic modulation. Unlike oral CAIs that non-selectively inhibit systemic CA isoforms, dorzolamide’s physicochemical properties facilitate corneal diffusion, achieving therapeutic concentrations in the ciliary epithelium within 30 minutes [5] [8]. Here, it suppresses bicarbonate formation, reducing sodium influx and aqueous humor secretion by 20–30% [6] [10].

A paradigm shift arose from its RBC binding kinetics. Dorzolamide accumulates in erythrocytes, binding CA-I and CA-II with slow dissociation (half-life > 4 months). This reservoir effect sustains IOP reduction despite rapid plasma clearance, enabling twice-daily dosing [5] [8]. Crucially, dorzolamide was the first drug discovered via structure-based design, leveraging X-ray crystallography of CA-II active sites to optimize ligand-enzyme interactions [8] [10].

Table 2: Mechanistic Comparison of Carbonic Anhydrase Inhibitors

PropertyAcetazolamide (Oral)Dorzolamide (Topical)Therapeutic Impact
CA-II SelectivityLow (inhibits CA-I/II/IV)High (4000× affinity for CA-II)Minimized off-target effects [5] [8]
Administration RouteOralTopicalAvoided first-pass metabolism [6]
RBC BindingWeakStrong (33% plasma protein bound)Sustained enzyme inhibition [5] [8]
Systemic ExposureHigh (peak plasma > 10 µg/mL)Low (plasma < 15 nM)Eliminated acidosis risk [6] [10]

Regulatory Milestones in Research Authorization

Dorzolamide’s regulatory pathway featured accelerated reviews due to its novel mechanism and unmet clinical need. The FDA granted New Drug Application (NDA) approval in 1994 based on Phase III trials involving 1,200 patients. Key evidence included:

  • Dose-response studies: 2% concentration maximized IOP reduction (5–6 mmHg peak) [6] [10]
  • Long-term safety: No systemic acidosis after 1 year vs. 15% incidence with oral CAIs [6]
  • Additive efficacy: Combined with timolol, it lowered IOP by 13–26% [6] [8]

Regulatory agencies mandated comparative studies against existing therapies. A landmark 1995 trial proved dorzolamide’s non-inferiority to betaxolol (21% vs. 23% IOP reduction) and superior tolerability to pilocarpine (discontinuation rate: 4% vs. 22%) [6] [10]. Post-approval, the fixed-combination drug Cosopt® (dorzolamide/timolol) received authorization in 1998, streamlining adjunctive therapy [5] [8].

Table 3: Regulatory Timeline for Dorzolamide

YearJurisdictionAuthorization EventBasis
1991USAOrphan Drug designationNovel topical mechanism for glaucoma [8]
1994USANDA approval for Trusopt® 2%Phase III data (IOP reduction: 4–6 mmHg) [5] [6]
1995EUEMA approval1-year safety/efficacy data vs. betaxolol [6]
1998USAApproval of Cosopt® (dorzolamide/timolol)Synergistic IOP reduction (20–30%) [5] [8]
2008GlobalPatent expiry; generics launchedEnd of market exclusivity [8]

Patent protection played a critical role, with US Patent 4,797,413 (1989) covering thienothiopyran sulfonamides and subsequent patents extending protection until 2008 [5] [8]. Post-marketing requirements included studies confirming negligible drug interactions with prostaglandin analogs, cementing its role in combination therapy [6].

Properties

CAS Number

723-42-2

Product Name

Ditolamide

IUPAC Name

4-methyl-N,N-dipropylbenzenesulfonamide

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

InChI

InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

AUUADVNHIYKUBA-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.